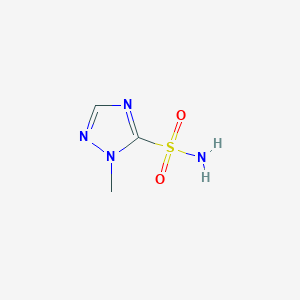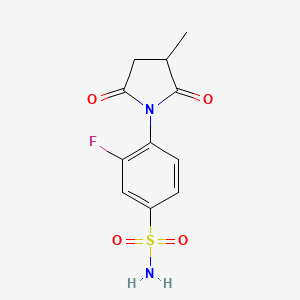
Ethyl N'-(3-nitroquinolin-4-yl)acetohydrazonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N’-(3-nitroquinolin-4-yl)acetohydrazonate: is a heterocyclic compound with the molecular formula C₁₃H₁₄N₄O₃ and a molecular weight of 274.28 g/mol . This compound is characterized by the presence of a quinoline ring substituted with a nitro group at the 3-position and an ethyl acetohydrazonate moiety at the 4-position .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl N’-(3-nitroquinolin-4-yl)acetohydrazonate typically involves the reaction of 3-nitroquinoline-4-carbaldehyde with ethyl acetohydrazonate under specific conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require the use of a catalyst to facilitate the reaction . The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: While the compound is primarily synthesized on a laboratory scale for research purposes, industrial production methods would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions: Ethyl N’-(3-nitroquinolin-4-yl)acetohydrazonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Substitution: The hydrazonate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
科学的研究の応用
Ethyl N’-(3-nitroquinolin-4-yl)acetohydrazonate has several applications in scientific research, including:
作用機序
The mechanism of action of Ethyl N’-(3-nitroquinolin-4-yl)acetohydrazonate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components . The quinoline ring can intercalate with DNA, potentially leading to inhibition of DNA replication and transcription . These interactions contribute to the compound’s biological activities .
類似化合物との比較
3-Nitroquinoline-4-carbaldehyde: A precursor in the synthesis of Ethyl N’-(3-nitroquinolin-4-yl)acetohydrazonate.
Ethyl acetohydrazonate: Another precursor used in the synthesis.
Aminoquinoline derivatives: Compounds with similar structures but different functional groups.
Uniqueness: Ethyl N’-(3-nitroquinolin-4-yl)acetohydrazonate is unique due to its specific combination of a nitroquinoline ring and an ethyl acetohydrazonate moiety .
特性
分子式 |
C13H14N4O3 |
|---|---|
分子量 |
274.28 g/mol |
IUPAC名 |
ethyl (1E)-N-(3-nitroquinolin-4-yl)ethanehydrazonate |
InChI |
InChI=1S/C13H14N4O3/c1-3-20-9(2)15-16-13-10-6-4-5-7-11(10)14-8-12(13)17(18)19/h4-8H,3H2,1-2H3,(H,14,16)/b15-9+ |
InChIキー |
ARGLUAZWRYETIG-OQLLNIDSSA-N |
異性体SMILES |
CCO/C(=N/NC1=C(C=NC2=CC=CC=C21)[N+](=O)[O-])/C |
正規SMILES |
CCOC(=NNC1=C(C=NC2=CC=CC=C21)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1-methylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12890433.png)
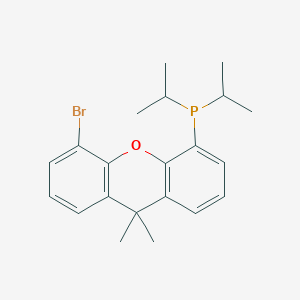
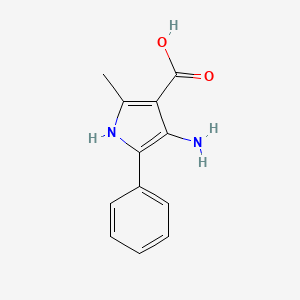
![1-(Chloromethyl)-5-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12890461.png)
![Cyclopenta[b]pyrrole](/img/structure/B12890464.png)
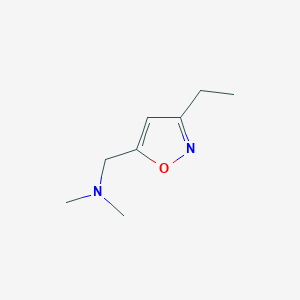
![[2-(1H-Pyrrol-1-yl)benzene-1-sulfinyl]acetonitrile](/img/structure/B12890478.png)
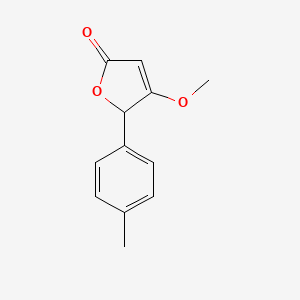
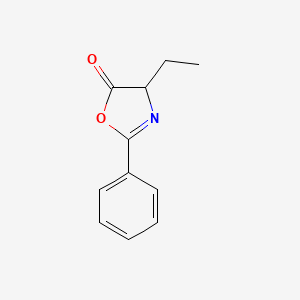
![4-(Chloromethyl)-2-iodobenzo[d]oxazole](/img/structure/B12890487.png)

